molecular formula C13H7ClFN B567190 4-(3-Chloro-5-fluorophenyl)benzonitrile CAS No. 1237749-88-0

4-(3-Chloro-5-fluorophenyl)benzonitrile

Cat. No.: B567190
CAS No.: 1237749-88-0
M. Wt: 231.654
InChI Key: MIDWMQUVIBOKEL-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a biphenyl derivative, characterized by the presence of a chloro and fluoro substituent on one phenyl ring and a nitrile group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-5-fluorophenyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of 4-(3-chloro-5-fluorophenyl)benzylamine.

    Oxidation: Formation of 4-(3-chloro-5-fluorophenyl)benzoic acid.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of chloro and fluoro groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzonitrile
  • 4-Chloro-3-fluorobenzonitrile
  • 3-Chloro-5-fluorobenzonitrile

Comparison: 4-(3-Chloro-5-fluorophenyl)benzonitrile is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and physical properties compared to its similar compounds .

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDWMQUVIBOKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742686
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237749-88-0
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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